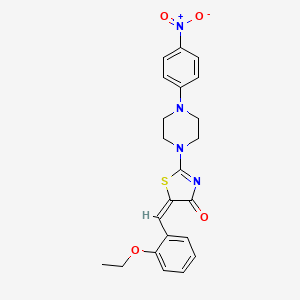
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with sulfonyl groups and a methoxy-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride and piperidine.
Sulfonylation: The first step involves the sulfonylation of piperidine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Methylsulfonylation: The intermediate product is then subjected to methylsulfonylation using methylsulfonyl chloride. This step also requires a base, typically sodium hydride, and is performed in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, where its sulfonyl groups impart desirable properties such as stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy-methylphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Methoxy-5-methylphenyl)sulfonyl)-2,6-dimethylpiperidine: Similar in structure but with different substitution patterns on the piperidine ring.
1-(N-(2-Methoxy-5-methylphenyl)carbamoyl)piperidine: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its dual sulfonyl substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11-4-5-13(20-2)14(10-11)22(18,19)15-8-6-12(7-9-15)21(3,16)17/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPRBHRWWAEDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681236.png)


![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)






![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)
